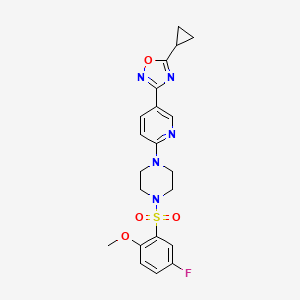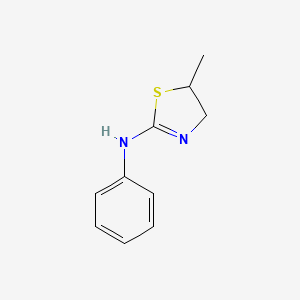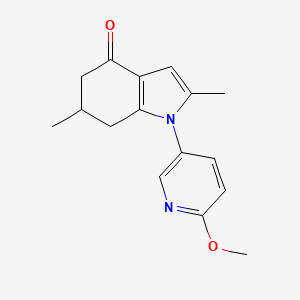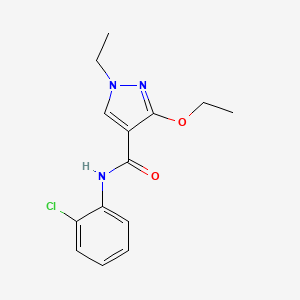
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a chemical compound that likely contains a naphthalene group (a type of polycyclic aromatic hydrocarbon), a dihydrobenzofuran group (a type of organic compound that consists of a benzene and a furan ring), and a sulfonamide group (a type of functional group that is found in some classes of pharmaceuticals) .
Molecular Structure Analysis
Based on its name, this compound likely contains multiple bonds, including aromatic bonds (which are found in the naphthalene and dihydrobenzofuran groups), as well as a secondary amide bond (which is part of the sulfonamide group). It may also contain hydroxyl groups and secondary alcohols .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings, the sulfonamide group, and any hydroxyl groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, while the sulfonamide group could influence its solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound with potential applications in various scientific research areas. The synthesis of related naphthalene compounds has been explored, highlighting methods such as alkaline fusion, efficient dihydroxylation, and photocatalytic oxidation, which are recommended for their simpler and eco-friendly processes (Zhang You-lan, 2005).
Medicinal Chemistry and Drug Design
Sulfonamides, including derivatives similar to the compound , are significant for their broad biological properties, such as antibacterial, antifungal, and antitumor activities. Recent reviews and patent analyses have highlighted the importance of sulfonamide inhibitors in therapy for bacterial infections, cancer, glaucoma, inflammation, and other conditions, emphasizing their continued relevance in drug development (I. Gulcin & P. Taslimi, 2018); (F. Carta, A. Scozzafava, & C. Supuran, 2012).
Environmental Impact and Analysis
Concerning the environmental impact, studies have focused on the presence and influence of sulfonamides in the environment, highlighting their origin mainly from agricultural activities and their potential human health hazards. This underscores the need for continuous monitoring and development of more efficient removal methods from water systems (W. Baran, E. Adamek, J. Ziemiańska, & A. Sobczak, 2011).
Analytical Methods
The analytical detection and behavior of sulfonamides, including compounds with similar structures, have been extensively reviewed, with capillary electrophoresis emerging as a powerful technique for their determination in various matrices. This highlights the importance of developing sensitive, accurate, and efficient methods for the analysis of these compounds in pharmaceutical and environmental samples (R. Hoff & T. B. Kist, 2009).
Propiedades
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c23-20(19-7-3-5-15-4-1-2-6-18(15)19)10-12-22-27(24,25)17-8-9-21-16(14-17)11-13-26-21/h1-9,14,20,22-23H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFPWUBLZVADTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCC(C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2,3-dihydrobenzofuran-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581391.png)
![1-[(3-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2581394.png)


![N-(3-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2581401.png)
![{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine](/img/structure/B2581404.png)

![Ethyl 2-thioxo-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3-dithiole-4-carboxylate](/img/structure/B2581408.png)



![6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2581412.png)
![N-(3-chloro-2-methylphenyl)-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide](/img/structure/B2581413.png)